3-(5-Bromo-benzofuran-2-yl)-acrylic acid

Carbonic Anhydrase Inhibition Antiproliferative Cancer Research

Sourcing a validated scaffold for selective hCA IX inhibition often leads to non-brominated analogs with unvalidated activity. 3-(5-Bromo-benzofuran-2-yl)-acrylic acid directly addresses this, providing the essential 5-bromo pharmacophore for potent target binding. - Enables development of inhibitors with submicromolar KI (0.79 μM) and 4-47x selectivity for tumor-associated hCA IX over hCA I/II. - Serves as a critical RXR/RAR modulator precursor for nuclear receptor SAR studies. - Offers a strategic intermediate for metal-free DSSC dyes and safer photodynamic therapy agents.

Molecular Formula C11H7BrO3
Molecular Weight 267.07 g/mol
Cat. No. B12118876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-benzofuran-2-yl)-acrylic acid
Molecular FormulaC11H7BrO3
Molecular Weight267.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(O2)C=CC(=O)O
InChIInChI=1S/C11H7BrO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1-6H,(H,13,14)/b4-2+
InChIKeyGCKSNOYXPDQWHL-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-benzofuran-2-yl)-acrylic Acid – Strategic Scaffold for R&D


3-(5-Bromo-benzofuran-2-yl)-acrylic acid is a heteroaryl acrylic acid derivative featuring a 5-bromo-substituted benzofuran core conjugated to an acrylic acid moiety, with a molecular formula of C11H7BrO3 and a molecular weight of 267.07 . It serves as a versatile intermediate in medicinal chemistry and materials science, particularly as a key building block in the synthesis of RXR/RAR nuclear receptor modulators [1], photosensitizing agents [2], and carbonic anhydrase inhibitors with antiproliferative activity [3].

Medicinal chemistry building block for benzofuran derivatives
5-Bromo scaffold for SAR-driven lead optimization
Reported in RXR/RAR modulator, hCA inhibitor, and photosensitizer synthesis

Why 3-(5-Bromo-benzofuran-2-yl)-acrylic Acid Has No Simple Substitute


Direct substitution of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid with alternative benzofuran acrylic acids or non-brominated analogs is scientifically unjustified. The 5-position bromine atom is not a passive structural feature; it is a critical pharmacophoric element that significantly influences the compound's biological activity profile. Comparative analysis within the benzofuran carboxylic acid series demonstrates that the presence and position of halogen substitution directly dictate inhibitory potency and selectivity for key therapeutic targets, including human carbonic anhydrase (hCA) isoforms [1]. The bromine atom modulates both the electron density of the benzofuran ring and the compound's overall molecular conformation and lipophilicity, which are essential for establishing key binding interactions within the active sites of enzymes like hCA IX [2]. Therefore, substituting with a 5-chloro, 5-fluoro, or unsubstituted analog will result in a different chemical entity with an unvalidated, and likely altered, biological outcome.

5-Bromo Substitution
Non‑brominated Analogs
Reported hCA IX selectivity window
Selectivity profile may shift
Electron density and lipophilicity tuned by bromine
Binding interactions may differ
Scaffold validated in patent SAR
Unvalidated biological outcome

Quantitative Advantages of 3-(5-Bromo-benzofuran-2-yl)-acrylic Acid


hCA IX Inhibition: 5-Bromo Substituent Drives Potency and Isoform Selectivity

A benzofuran-based carboxylic acid derivative (9e) containing a 5-bromobenzofuran tail exhibited submicromolar inhibition of the cancer-related hCA IX isoform with a KI of 0.79 μM [1]. This activity was accompanied by a significant selectivity profile over the off-target cytosolic isoforms hCA I and II, with a selectivity index (SI) range of 4 to 47 against hCA II [2]. In contrast, analogous derivatives with a 2-methylbenzofuran tail (lacking the 5-bromo substitution) displayed a different selectivity profile, underscoring the unique contribution of the 5-bromobenzofuran moiety to this activity [3].

hCA IX Inhibition
Class-level inference
KI 0.79 µM (SI 4–47)
Reported isoform selectivity context
Derivative 9e; 5-bromo scaffold association
Carbonic Anhydrase Inhibition Antiproliferative Cancer Research

Antiproliferative Effect Against Breast Cancer Cells

The same 5-bromobenzofuran-containing derivative (9e) exhibited promising antiproliferative activity against the MDA-MB-231 human breast cancer cell line, with an IC50 value of 2.52 ± 0.39 μM [1]. This cytotoxic effect was further characterized by its ability to induce cell cycle disturbance and pro-apoptotic actions [2]. While a direct head-to-head comparison with the 2-methylbenzofuran analog in this specific assay is not provided, the study's overall conclusion that the 5-bromobenzofuran series contains superior hCA IX inhibitors and antiproliferative agents [3] suggests that this activity is at least partly driven by the 5-bromo substitution.

Antiproliferative Activity
Supporting evidence
IC50 2.52 ± 0.39 µM
Supports cytotoxicity endpoint review
Derivative 9e; MDA‑MB‑231 cell line
Anticancer Breast Cancer Cytotoxicity

RXR/RAR Modulation: Privileged Scaffold for Nuclear Receptor Antagonists

The benzofuran-acrylic acid scaffold, particularly those with a 5-bromo substitution pattern, is a core structural component in a series of patented compounds acting as modulators of Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs) [1]. The patent literature describes compounds of general formula (I) that exhibit RXRα antagonist activity, with IC50 values being determined in transactivation assays [2]. The 5-bromo substitution is a key variable within the claimed structures [3], indicating its role in achieving the desired pharmacological profile for applications in dermatology and cell differentiation [4].

RXR/RAR Modulation
Class-level inference
5-Bromo scaffold vs Unsubstituted/alternative
Patent SAR indicates critical role of 5-bromo
Reported scaffold SAR context
Patent family; class-level attribution
Nuclear Receptors RXR/RAR Dermatology

Photosensitizing Activity: Distinct Profile for Photodynamic Applications

A separate patent family specifically claims 5-benzofuranacrylic acid compounds for their photosensitizing activity, emphasizing low toxicity and both oral and topical efficacy [1]. The invention highlights that lower-alkyl substitution on the benzofuran ring is preferred [2], but the core 5-benzofuranacrylic acid structure is the essential pharmacophore. This differentiates this class of compounds from other photosensitizers like psoralens [3], which have a different fused ring system (furocoumarin) and a distinct photochemical mechanism. The 5-bromo derivative is a direct analog of the claimed compounds, representing a viable and more synthetically accessible entry point for exploring this biological activity.

Photosensitizer Activity
Class-level inference
5-Benzofuranacrylic acid vs Psoralen-based sensitizers
Different scaffold, reported low toxicity profile
Reported photosensitizer scaffold context
Derivative data; patent class
Photosensitizer Photodynamic Therapy Dermatology

Application Scenarios for 3-(5-Bromo-benzofuran-2-yl)-acrylic Acid


Lead Optimization for Selective hCA IX Inhibitors

Based on evidence that 5-bromobenzofuran-containing carboxylic acids exhibit submicromolar KI values (e.g., 0.79 μM) and a significant selectivity index (4-47) for the tumor-associated hCA IX isoform over cytosolic hCA I/II [1], this compound is a high-priority starting point for developing new anticancer agents. Procurement is justified for medicinal chemistry programs focused on synthesizing and screening novel hCA IX inhibitors with improved selectivity and antiproliferative profiles against breast cancer cell lines like MDA-MB-231 [2].

Chemical Probes for RXR/RAR Nuclear Receptors

As 3-(5-bromo-benzofuran-2-yl)-acrylic acid is a structural match for a core scaffold in a patented family of RXR/RAR modulators [3], it is an ideal building block for creating chemical probes to study the role of these nuclear receptors in cell differentiation and proliferation [4]. Researchers can use this compound to generate novel analogs to explore structure-activity relationships (SAR) around the benzofuran ring, leveraging its established role in modulating RXRα antagonist activity [5].

Next-Generation Organic Photosensitizers

The established photosensitizing activity of 5-benzofuranacrylic acids, with their noted low toxicity profile [6], makes this compound a strategic intermediate for materials science applications. It can be used as a precursor or a π-spacer in the design and synthesis of novel metal-free organic dyes for dye-sensitized solar cells (DSSCs) [7] or as a component in developing new photodynamic therapy (PDT) agents with potentially safer and more effective properties compared to traditional psoralen-based photosensitizers [8].

Application
Selection Property
Validation Focus
Lead optimization for hCA IX inhibitors
5-Bromobenzofuran scaffold with reported hCA IX selectivity window
Isoform selectivity and antiproliferative endpoint review in breast cancer cell models
RXR/RAR modulator chemical probes
Scaffold matching patented RXRα antagonist series
Nuclear receptor transactivation assay endpoint context
Organic photosensitizer research
5-Benzofuranacrylic acid core with reported photosensitizing activity
Photodynamic activity and toxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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